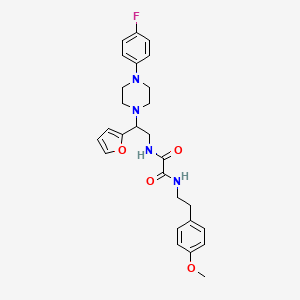![molecular formula C20H17N5O4S B2500984 2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol CAS No. 1251553-31-7](/img/structure/B2500984.png)
2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrimidinol core, a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group suggests potential for interactions with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry and biological activity of structurally related compounds.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, a dimethylamino methylated pyrimidine derivative was synthesized from dichloro-methylpyrimidine via intermediates such as esters and acethydrazides, followed by treatment with carbon disulfide or potassium O-ethylxanthate . Similar synthetic strategies could potentially be applied to the compound , with modifications to incorporate the specific substituents like the dimethoxyphenyl and pyridyl groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall geometry and electronic distribution. Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate these structures. For example, a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was analyzed using these methods to determine its equilibrium geometry and vibrational wave numbers . Such analyses are crucial for understanding the reactivity and potential biological interactions of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including alkylation, aminomethylation, and acylation, to yield various functionalized products . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups, as well as the steric effects of substituents. The domino reactions involving pyrimidine derivatives can lead to the cleavage of the substrate and the formation of new heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the hyperconjugative interactions and charge delocalization in a pyrimidine derivative were analyzed using NBO analysis, which can provide insights into the stability and reactivity of the molecule . Additionally, molecular docking studies can predict the potential biological activity of these compounds, such as inhibitory activity against specific proteins .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
The compound's derivatives, specifically those containing a 1,3,4-oxadiazole moiety, have been utilized in synthesizing new, thermally stable polyimides and poly(amide-imides). These polymers exhibit solubility in polar and aprotic solvents and have shown potential in applications like Co(II) adsorption from aqueous solutions, highlighting their utility in environmental remediation (Mansoori et al., 2012).
Antimicrobial Properties
Compounds synthesized from derivatives of the core structure, particularly those involving the 1,3,4-oxadiazole ring, have demonstrated significant antimicrobial properties. These derivatives have shown potential as anti-bacterial agents against various bacterial strains, highlighting their pharmaceutical applications (Siddiqui et al., 2014).
Anticancer Activity
Derivatives of this compound, especially those incorporating 1,3,4-oxadiazole and pyrimidinol moieties, have been synthesized and evaluated for their anticancer activity. Certain derivatives have exhibited promising antiproliferative effects against various human cancer cell lines, suggesting potential therapeutic applications in oncology (Mallesha et al., 2012), (Polkam et al., 2021).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Given its structural similarity to other oxadiazole derivatives, it may influence pathways related to cellular signaling, metabolism, or protein synthesis .
Pharmacokinetics
Its solubility in phosphate buffer and ethanol suggests it may be well-absorbed in the body . Its molecular weight and chemical structure suggest it could be distributed throughout the body and metabolized by common metabolic pathways .
Result of Action
Based on its structural features, it may have potential effects on cellular signaling, enzyme activity, or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, its solubility in phosphate buffer suggests it may be more active in neutral or slightly basic environments
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-3-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-27-15-7-3-6-13(18(15)28-2)19-24-17(29-25-19)11-30-20-22-14(9-16(26)23-20)12-5-4-8-21-10-12/h3-10H,11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRLFACUJKRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)
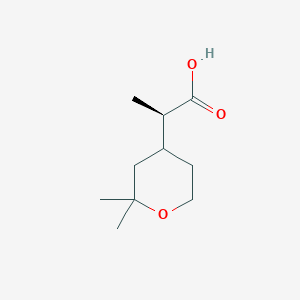
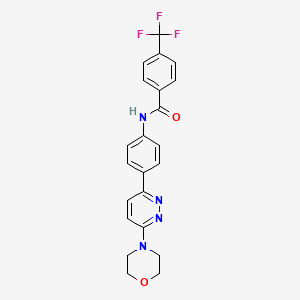
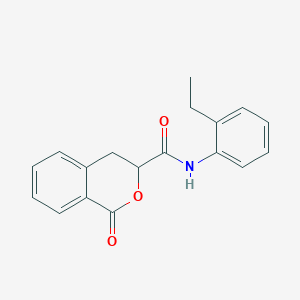
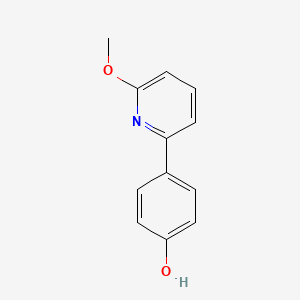
![1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2500912.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)
![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)
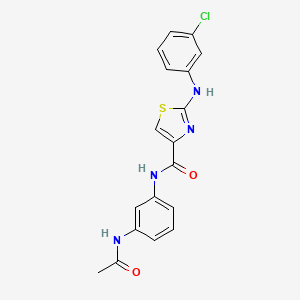

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
